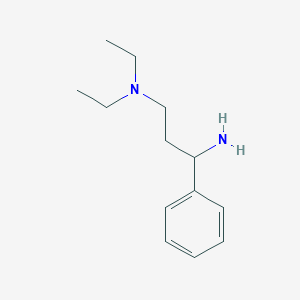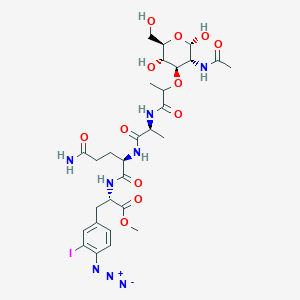
AI-Mdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of muramyl dipeptide, which is a component of the bacterial cell wall peptidoglycan. The addition of the 3’-iodo-4’-azidophenylalanine moiety enhances its properties, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester involves multiple steps. The process begins with the preparation of α-phenyl-D-glucosaminide peracetate, which is obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride, followed by deacetylation . This intermediate is then converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside through a series of reactions . The final step involves the condensation of this intermediate with L-Ala-D-iGln benzyl ether using the activated ester method, followed by the removal of protecting groups via acid hydrolysis and catalytic hydrogenolysis .
Industrial Production Methods
While the detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azido group to an amine.
Substitution: The iodo group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in studies related to bacterial cell wall synthesis and immune response modulation.
Medicine: It serves as a potential adjuvant in vaccine development and as a tool for studying immune system activation.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester involves its interaction with the immune system. The compound mimics the structure of bacterial cell wall components, thereby stimulating the immune system. It activates pattern recognition receptors such as NOD2, leading to the production of pro-inflammatory cytokines and the activation of immune cells .
Comparison with Similar Compounds
Similar Compounds
Muramyl Dipeptide (MDP): The parent compound of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester, which also stimulates the immune system.
N-Acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside: Another derivative with similar immunostimulatory properties.
Properties
CAS No. |
111364-35-3 |
|---|---|
Molecular Formula |
C29H41IN8O12 |
Molecular Weight |
820.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate |
InChI |
InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1 |
InChI Key |
MEGPXSZNPPLVTD-MMKTZVEFSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |
Synonyms |
AI-MDP N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


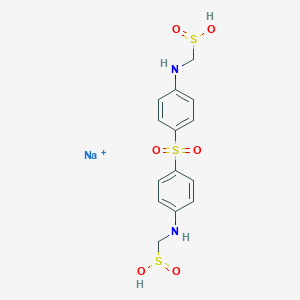

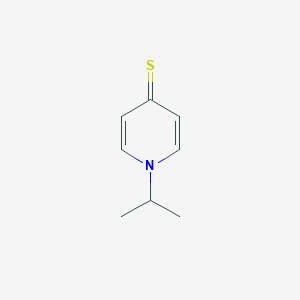
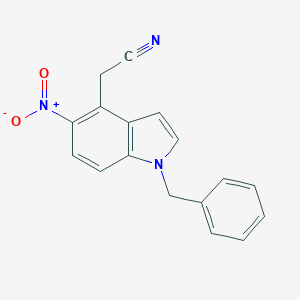
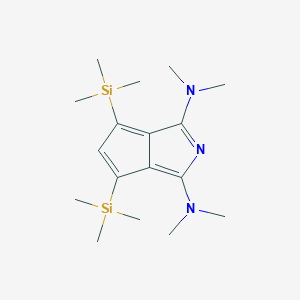
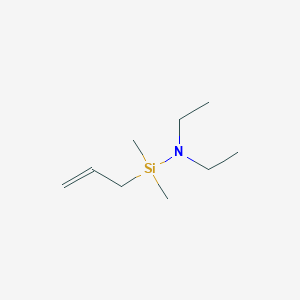
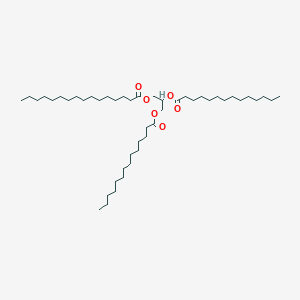
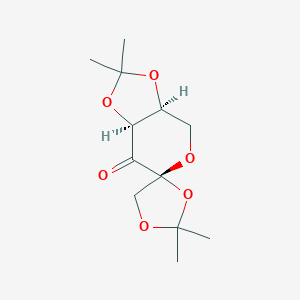

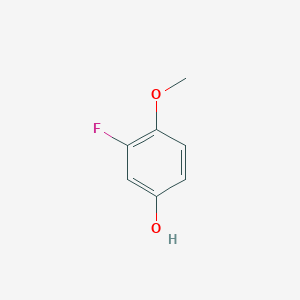
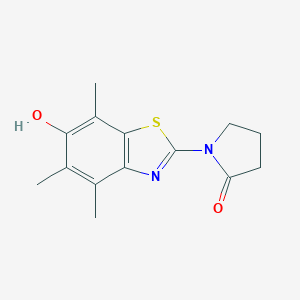

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
